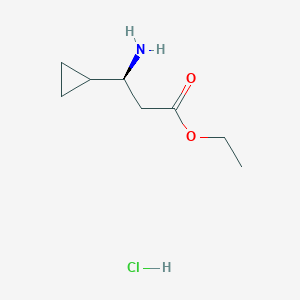

ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a complex organic compound. It likely contains an ethyl group, a cyclopropyl group, and an amino group attached to a propanoate backbone. The presence of the hydrochloride indicates that it is a salt form of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including esterification, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of such compounds typically involves various functional groups attached to a carbon backbone. The 3D structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Ethers, which this compound may contain, commonly undergo cleavage of the C–O bond when exposed to strong acids . Other reactions would depend on the specific functional groups present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

Bioconjugation and Crosslinking Strategies

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has been employed in covalent crosslinking strategies. Specifically, an adapted approach based on the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) method was developed to form a covalently coupled phosphoramidated single-stranded DNA (ssDNA) . This strategy demonstrates stability and exclusive phosphoramidation at the 5′ phosphate of ssDNA.

Barrier Membrane Coatings in Multiparticulate Systems

Ethylcellulose (EC), a cellulose ether, is commonly used for barrier membrane coating of multiparticulates in modified release applications. EC provides stability under physiological and storage conditions, making it ideal for this purpose. The degree of substitution, viscosity grade, and solvent systems used during the coating process influence the resulting film properties. EC-coated multiparticulates are filled into capsules or compressed as tablet dosage forms .

Agrochemicals and Insecticides

Apart from pharmaceutical and chemical applications, Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride finds use in the production of agrochemicals and insecticides .

Micro/Nanocapsules for Controlled Release

Ethylcellulose micro/nanocapsules have been synthesized, containing linseed oil as the core material. These capsules can be used for controlled release applications. The size distribution of the capsules is an important factor affecting drug release characteristics .

Synthesis of Piperidine Derivatives

Ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate hydrochloride is a piperidine derivative synthesized via a multicomponent reaction (MCR). Although the yield was not reported, this compound represents an interesting area of research .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETRDBGBHBURIS-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)

![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)

![8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)

![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)

![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)

![1-[(4-Chlorophenyl)methyl]-4,8-dimethylquinolin-2-one](/img/structure/B2595646.png)

![3-(2-bromophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2595647.png)

![Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2595652.png)